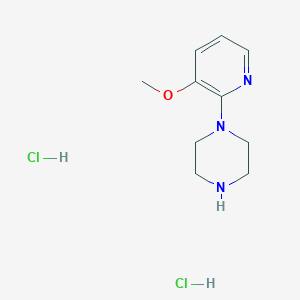
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave- and Ultrasound-Assisted Semisynthesis
- This study discusses a rapid semisynthesis of natural methoxylated propiophenones, a class of compounds related to the chemical . The process involves reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation. This method is significant for the efficient synthesis of similar compounds (Joshi, Sharma, & Sinha, 2005).
Synthesis and Antitumor Activity
- A related study involves the synthesis of compounds with potential anticancer activity. These compounds demonstrated inhibitory effects on various cancer cell lines, including leukemia and renal cancer. This highlights the potential of similar compounds in cancer research (Bhole & Bhusari, 2011).
Antimicrobial Activity of Novel Benzofuran Based 1,2,3-Triazoles
- In this research, novel benzofuran compounds with high antimicrobial activity were synthesized. These findings are relevant for developing new antimicrobial agents, including those structurally related to the specified compound (Sunitha et al., 2017).
Synthesis of Functionalised Benzo[b]thiophenes
- Another study focuses on the synthesis of hydroxy ketones used as intermediates in the synthesis of benzothienopyranones. This research is relevant for the synthesis of structurally related compounds (Pradhan & De, 2005).
Cytotoxic Effect on Human Cancer Cell Lines
- Compounds isolated from Schisandra verruculosa demonstrated moderate activity against human cancer cell lines. This study's relevance lies in the exploration of similar compounds for their anticancer properties (Wilairat et al., 2006).
Synthesis, Antimicrobial, Antioxidant, and Docking Studies
- Research on benzofuran derivatives reveals their antimicrobial and antioxidant properties. This is crucial for developing new drugs with similar structures (Rashmi et al., 2014).
Selective Estrogen Receptor Modulators (SERMs)
- A study on SERMs found that compounds similar in structure exhibited potent antagonist properties in breast and uterine tissues, suggesting potential applications in hormone-related therapies (Palkowitz et al., 1997).
Synthesis of Benzofuran Derivatives as Antitumor Agents
- The synthesis of benzofuran derivatives demonstrated selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Hayakawa et al., 2004).
properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-24-14-5-2-4-13-12-15(25-18(13)14)19(21)20-8-7-17(16-6-3-10-26-16)27(22,23)11-9-20/h2-6,10,12,17H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWHNRVJYOYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

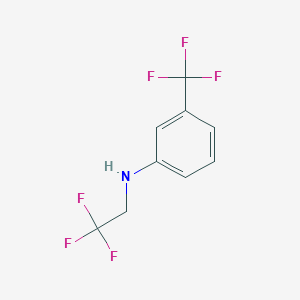
![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)
![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821439.png)

![3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2821442.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide](/img/structure/B2821443.png)
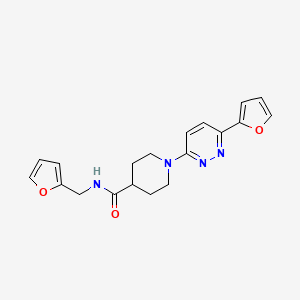
![5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine](/img/structure/B2821448.png)
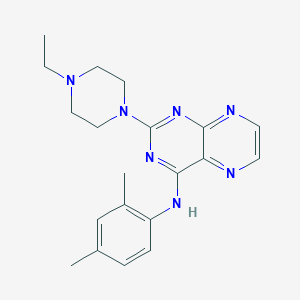
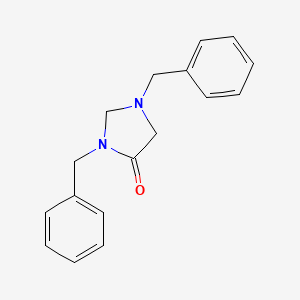

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

